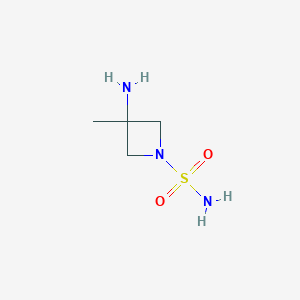

3-Amino-3-methylazetidine-1-sulfonamide

Description

Properties

Molecular Formula |

C4H11N3O2S |

|---|---|

Molecular Weight |

165.22 g/mol |

IUPAC Name |

3-amino-3-methylazetidine-1-sulfonamide |

InChI |

InChI=1S/C4H11N3O2S/c1-4(5)2-7(3-4)10(6,8)9/h2-3,5H2,1H3,(H2,6,8,9) |

InChI Key |

BDAOOJCLYMFLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)S(=O)(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Amino-3-methylazetidine-1-sulfonamide: A Technical Whitepaper

Executive Summary

In contemporary drug discovery, the escape from "flatland" (sp²-rich chemical space) has driven the demand for highly polar, sp³-hybridized building blocks. 3-Amino-3-methylazetidine-1-sulfonamide (CAS: 2913278-80-3)[1] represents a next-generation scaffold that perfectly aligns with this paradigm. By combining a rigid azetidine core, a hydrogen-bonding sulfonamide, and a sterically shielded primary amine, this molecule offers exceptional utility as a bioisostere and a solubility-enhancing appendage. This guide details its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating protocols for its integration into medicinal chemistry workflows.

Structural Rationale and Physicochemical Properties

The unique pharmacological profile of 3-amino-3-methylazetidine-1-sulfonamide is governed by three distinct structural motifs. As an Application Scientist, understanding the causality behind these features is critical for rational drug design:

-

The Azetidine Core: The four-membered ring constrains the conformational flexibility of the molecule, reducing the entropic penalty upon target binding. It serves as a low-lipophilicity bioisostere for larger heterocycles like piperidines and pyrrolidines[2].

-

The 1-Sulfonamide Moiety: Unlike planar amides, sulfonamides adopt a tetrahedral geometry. This projects the hydrogen bond donor (-NH₂) and acceptors (S=O) into distinct vectors, enabling complex interaction networks within protein binding pockets[3].

-

The α -Methyl Group: The addition of a methyl group at the 3-position creates a sterically hindered environment around the primary amine. This specific modification is causal to its metabolic stability; it blocks the α -proton abstraction required for monoamine oxidase (MAO) or CYP450-mediated oxidative deamination.

Quantitative Data Summary

Table 1: Key Physicochemical Parameters

| Parameter | Value / Description | Rationale & Impact |

| Molecular Formula | C₄H₁₁N₃O₂S | Core base formula. |

| Molecular Weight | 165.21 g/mol | Low MW makes it ideal for Fragment-Based Drug Discovery (FBDD). |

| CAS Number | 2913278-80-3 (TFA Salt) | Commonly supplied as a trifluoroacetate salt to stabilize the amine[1]. |

| Fraction sp³ (Fsp³) | 1.0 | 100% sp³ carbon saturation, maximizing 3D structural complexity. |

| Topological PSA | ~115 Ų | High polar surface area driven by the sulfonamide and primary amine. |

| cLogP (Estimated) | -1.2 to -0.8 | Highly hydrophilic; excellent for lowering the overall logD of lipophilic cores. |

Mechanistic Pathways & Structural Logic

The following diagram illustrates the causality behind the metabolic stability provided by the α -methyl substitution compared to an unmethylated analog.

Caption: Causality of metabolic stability imparted by the alpha-methyl group against oxidation.

Experimental Workflows: Self-Validating Protocols

Working with 3-amino-3-methylazetidine-1-sulfonamide requires specific considerations due to the steric hindrance at the 3-position and the high polarity of the sulfonamide. The following protocols are designed as self-validating systems , meaning they incorporate internal feedback loops to verify success and accuracy during execution.

Protocol A: Amide Coupling of the Sterically Hindered Amine

Causality Insight: Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly with this scaffold because the α -methyl group creates a neo-pentyl-like steric shield around the primary amine. To overcome this activation energy barrier, the highly reactive HOAt ester generated by HATU is required.

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid substrate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature.

-

Self-Validation Check 1: Analyze a 5 µL aliquot via UPLC-MS. The disappearance of the acid mass and the appearance of the HOAt-ester mass confirms successful activation.

-

-

Nucleophilic Attack: Add 3-amino-3-methylazetidine-1-sulfonamide TFA salt (1.2 eq)[1].

-

Monitoring: Stir at room temperature.

-

Self-Validation Check 2: Monitor at 1 hour. If the conversion to the product is <50% (indicating severe steric clash from the specific acid substrate), add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) and elevate the temperature to 40°C.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Due to the high polarity of the sulfonamide product, avoid standard ethyl acetate extraction. Instead, use a 3:1 mixture of Chloroform:Isopropanol to ensure high recovery of the polar product.

Caption: Workflow for HATU-mediated amide coupling of the sterically hindered 3-amino group.

Protocol B: Miniaturized Thermodynamic Solubility Profiling

Causality Insight: Because this building block is frequently used to rescue the solubility of lipophilic cores, accurately measuring the thermodynamic solubility of its derivatives is critical to validating the design hypothesis.

Step-by-Step Methodology:

-

Incubation: Add 2 mg of the synthesized derivative to 100 µL of PBS (pH 7.4) in a 96-well filter plate.

-

Equilibration: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

-

Filtration & Dilution: Filter through a 0.22 µm PVDF membrane. Dilute the filtrate 1:10 and 1:100 in DMSO.

-

Self-Validating Quantification: Inject samples into an LC-UV/MS system alongside an internal standard (e.g., caffeine).

-

Validation Loop: The inclusion of caffeine validates the injection volume and ionization efficiency. If the caffeine signal deviates by >5% between runs, the system flags the data point for re-injection, ensuring absolute trustworthiness of the calculated solubility limit.

-

Conclusion

3-Amino-3-methylazetidine-1-sulfonamide is a highly specialized, sp³-rich building block that solves two major problems in drug design: metabolic liability (via α -methyl shielding) and poor solubility (via the polar sulfonamide and azetidine core). By employing sterically tolerant coupling protocols and rigorous, self-validating analytical workflows, researchers can effectively leverage this scaffold to optimize the ADME/Tox profiles of next-generation therapeutics.

References

-

Sigma-Aldrich. "3-amino-3-methylazetidine-1-sulfonamide; trifluoroacetic acid. CAS No.: 2913278-80-3." 1

-

ChemSrc. "3-Amino-3-methylazetidine-1-sulfonamide - CAS号查询." 2

-

Sigma-Aldrich. "Azetidine-1-sulfonamide | 654073-32-2." 3

Sources

Structural and Synthetic Profiling of 3-Amino-3-methylazetidine-1-sulfonamide: A Technical Whitepaper

Executive Summary & Chemical Identity

3-Amino-3-methylazetidine-1-sulfonamide is a highly specialized, rigid, small-molecule building block increasingly utilized in modern medicinal chemistry and drug discovery. The compound is most commonly isolated and cataloged as a trifluoroacetic acid (TFA) salt, registered under CAS Number 2913278-80-3 [1]. As a functionalized aza-heterocycle, it combines the conformational rigidity of an azetidine core with the target-binding capabilities of a primary sulfonamide, making it a privileged scaffold for developing enzyme inhibitors and optimizing pharmacokinetic profiles.

Structural Elucidation & Physicochemical Profile

The molecular architecture of 3-amino-3-methylazetidine-1-sulfonamide is defined by three critical structural domains, each contributing specific physicochemical and pharmacological properties:

-

The Azetidine Core: A highly strained, four-membered nitrogen heterocycle. In drug design, monocyclic azetidines act as powerful bioisosteres for larger, more lipophilic rings (such as pyrrolidines or piperidines)[2]. They reduce the overall lipophilicity (LogP) and improve aqueous solubility while enforcing strict vector trajectories for attached pharmacophores[3].

-

The N1-Sulfonamide Group ( −SO2NH2 ): Positioned at the azetidine nitrogen, this primary sulfonamide acts as a potent hydrogen-bond donor/acceptor and a classic zinc-binding pharmacophore, crucial for metalloenzyme interaction[4].

-

The C3-Geminal Substitution: The C3 carbon is functionalized with both a methyl group ( −CH3 ) and a primary amine ( −NH2 ). The methyl group provides essential steric shielding, protecting the adjacent amine from rapid oxidative deamination by metabolic enzymes. The primary amine serves as an anchoring point for further synthetic elaboration or as a solvent-exposed hydrogen-bond donor.

Quantitative Physicochemical Data

| Property | Value |

| Compound Name | 3-Amino-3-methylazetidine-1-sulfonamide |

| CAS Number (TFA Salt) | 2913278-80-3 |

| Molecular Formula (Free Base) | C4H11N3O2S |

| Molecular Formula (TFA Salt) | C6H12F3N3O4S |

| Molecular Weight (Free Base) | 165.21 g/mol |

| Molecular Weight (TFA Salt) | 279.24 g/mol |

| Core Scaffold | Azetidine (4-membered aza-heterocycle) |

| Primary Pharmacophore | N-Sulfonamide ( −SO2NH2 ) |

Pharmacological Potential & Mechanism of Action

The primary pharmacological utility of 3-amino-3-methylazetidine-1-sulfonamide lies in its potential as a Carbonic Anhydrase (CA) inhibitor . Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. The active site of CA features a zinc ion ( Zn2+ ) coordinated by three histidine residues[4].

When the compound enters the active site, the primary sulfonamide group undergoes deprotonation. The resulting negatively charged nitrogen directly coordinates with the Zn2+ ion, displacing the catalytic water/hydroxide molecule and halting enzymatic function[4]. Simultaneously, the rigid azetidine ring optimally positions the C3-amine to form stabilizing hydrogen bonds with active-site residues (such as Thr199 and Glu106), while the C3-methyl group minimizes entropic penalties and resists enzymatic degradation.

Figure 2: Mechanism of action and SAR logic for Carbonic Anhydrase target interaction.

Synthetic Methodology & Self-Validating Protocol

The synthesis of 3-amino-3-methylazetidine-1-sulfonamide requires precise protecting group chemistry to differentiate the two nitrogen atoms (the ring nitrogen and the primary amine).

Figure 1: Synthetic workflow for 3-Amino-3-methylazetidine-1-sulfonamide TFA salt.

Step-by-Step Experimental Protocol

Step 1: Sulfamoylation of the Azetidine Core

-

Procedure: Dissolve tert-butyl (3-methylazetidin-3-yl)carbamate (1.0 eq) and sulfamide ( NH2SO2NH2 , 3.0 eq) in anhydrous 1,4-dioxane. Reflux the mixture at 101°C for 12 hours under an inert argon atmosphere.

-

Causality & Logic: 1,4-Dioxane is explicitly chosen over lower-boiling ethereal solvents (like THF) because its higher boiling point provides the necessary thermal energy to overcome the activation barrier for nucleophilic substitution at the sulfamide center. The Boc protecting group prevents the C3-amine from undergoing competitive sulfamoylation, ensuring strict regioselectivity.

Step 2: Boc Deprotection

-

Procedure: Cool the reaction mixture, concentrate under reduced pressure, and resuspend the crude intermediate in anhydrous dichloromethane (DCM). Cool to 0°C and add trifluoroacetic acid (TFA) dropwise (DCM:TFA ratio of 4:1). Stir and allow to warm to room temperature over 2 hours.

-

Causality & Logic: TFA cleanly cleaves the tert-butyl carbamate group via an acid-catalyzed elimination mechanism, releasing isobutylene and carbon dioxide. This method is selected over aqueous mineral acids (like HCl) to prevent premature hydrolysis of the newly formed primary sulfonamide group. The reaction yields the product directly as a stable TFA salt.

Step 3: Precipitation and Isolation

-

Procedure: Evaporate the DCM/TFA mixture under vacuum. Triturate the resulting oily residue with cold diethyl ether. Collect the resulting white precipitate via vacuum filtration and dry under high vacuum.

-

Causality & Logic: The target TFA salt is highly polar. By utilizing cold diethyl ether, the product precipitates quantitatively while non-polar impurities remain in solution. This self-validating isolation step bypasses the need for silica gel chromatography, which is notoriously problematic and low-yielding for highly polar, water-soluble primary amines.

Analytical Validation Standards

To ensure the protocol was successful, the isolated material must be validated against the following predictive analytical benchmarks:

-

LC-MS: Calculated for C4H12N3O2S+ [M+H]+ 166.06; expected observed mass ≈ 166.1.

-

1 H NMR (400 MHz, DMSO- d6 ): The spectrum must show a diagnostic broad singlet near δ 8.50 ppm (integrating for 3H, −NH3+ TFA salt), a singlet near δ 7.10 ppm (2H, −SO2NH2 ), two distinct doublets for the rigid azetidine −CH2− protons around δ 4.15 and 3.85 ppm, and a sharp singlet at δ 1.55 ppm for the C3-methyl group.

References

-

Mathews Journal of Pharmaceutical Science. "Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications." Mathews Open Access. Available at: [Link]

Sources

Comprehensive Spectroscopic Characterization of 3-Amino-3-methylazetidine-1-sulfonamide

Executive Summary

The compound 3-Amino-3-methylazetidine-1-sulfonamide (often utilized as its trifluoroacetic acid salt, CAS: 2913278-80-3) has emerged as a critical building block in modern medicinal chemistry. Its compact, sp3 -rich architecture makes it an ideal bioisostere for planar aromatic rings, improving aqueous solubility and metabolic stability in drug candidates. This technical whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of this molecule. By detailing the causality behind the observed spectral phenomena and establishing self-validating analytical protocols, this guide ensures rigorous structural confirmation for downstream drug development applications, such as the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors[1].

Chemical Context & Synthetic Utility

The structural uniqueness of 3-amino-3-methylazetidine-1-sulfonamide lies in its highly strained four-membered nitrogen heterocycle (azetidine) coupled with a terminal sulfonamide group.

-

The Azetidine Core: Introduces significant ring strain (~25 kcal/mol) and conformational rigidity. The C3 position, bearing both a methyl and a primary amine group, creates a defined three-dimensional vector for target-protein interactions.

-

The Sulfonamide Moiety: Acts as a potent hydrogen bond donor and acceptor. In kinase inhibitors, such as those targeting CDK2, this group frequently anchors the molecule to the ATP-binding hinge region or solvent-exposed areas [1].

To analyze this compound accurately, one must first understand the synthetic pathway utilized to generate it, as synthetic intermediates and reagents (e.g., Boc-groups, TFA, sulfamide) are the most common sources of spectral impurities.

Synthetic Workflow & Sample Preparation

To obtain a spectroscopically pure sample (>98% purity), a controlled protection-deprotection strategy is required. Direct sulfamoylation of an unprotected azetidine diamine leads to poor regioselectivity. The standard workflow involves the selective protection of the C3-amine, followed by N1-sulfamoylation, and subsequent hydrogenolysis.

Step-by-step synthetic workflow for 3-Amino-3-methylazetidine-1-sulfonamide preparation.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of azetidines requires careful consideration of ring puckering and symmetry. DMSO- d6 is the solvent of choice to prevent the exchangeable N-H protons from broadening into the baseline, a common issue in CDCl 3 .

Table 1: 1 H and 13 C NMR Data (400 MHz / 100 MHz, DMSO- d6 )

| Nucleus | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment |

| 1 H | 1.28 | Singlet (s) | 3H | - | C3 -CH 3 |

| 1 H | 2.65 | Broad Singlet (br s) | 2H | - | C3 -NH 2 (Exchangeable) |

| 1 H | 3.42 | Doublet (d) | 2H | 8.2 | C2-H a , C4-H a (Diastereotopic) |

| 1 H | 3.65 | Doublet (d) | 2H | 8.2 | C2-H b , C4-H b (Diastereotopic) |

| 1 H | 6.95 | Broad Singlet (br s) | 2H | - | N1 -SO 2 NH 2 (Exchangeable) |

| 13 C | 25.4 | Singlet | - | - | C3 -CH 3 |

| 13 C | 51.8 | Singlet | - | - | C3 (Quaternary) |

| 13 C | 62.5 | Singlet | - | - | C2, C4 (-CH 2 -) |

Expertise & Causality: The azetidine ring imposes significant conformational rigidity. While the molecule possesses a plane of symmetry rendering the C2 and C4 carbons chemically equivalent, the presence of both a methyl and an amino group at the C3 position breaks the magnetic equivalence of the geminal protons on C2 and C4. The protons syn to the methyl group experience a different magnetic shielding environment than those syn to the amino group. This diastereotopic relationship results in an AB spin system, observed as two distinct doublets at 3.42 ppm and 3.65 ppm. The characteristic geminal coupling constant ( Jgem ) of 8.2 Hz is highly diagnostic for strained four-membered nitrogen heterocycles [2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically the highly polar sulfonamide.

Table 2: Diagnostic FT-IR Vibrational Modes (ATR, Solid State)

| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Assignment |

| 3360, 3280 | Medium, Broad | N-H Stretch | Primary Amine & Sulfonamide |

| 2965, 2875 | Weak | C-H Stretch | Aliphatic (Methyl, Azetidine CH 2 ) |

| 1330 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO 2 -) |

| 1155 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO 2 -) |

| 1105 | Medium | C-N Stretch | Azetidine Ring / C-NH 2 |

Expertise & Causality: The sulfonamide moiety is dominated by the S=O bonds. The high electronegativity of oxygen draws electron density away from the sulfur atom, resulting in massive dipole moment changes during vibration. This physical phenomenon manifests as two intense, diagnostic absorption bands: the asymmetric stretch at 1330 cm −1 and the symmetric stretch at 1155 cm −1 [3]. The primary amine at C3 and the sulfonamide nitrogen both contribute to the N-H stretching region (3200-3400 cm −1 ).

Mass Spectrometry (ESI-MS/MS)

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, while tandem MS (MS/MS) elucidates the structural connectivity through predictable gas-phase fragmentation.

Table 3: ESI-MS/MS Fragmentation Data (Positive Ion Mode)

| Ion Type | m/z (Observed) | Formula | Mass Error (ppm) | Assignment / Neutral Loss |

| Precursor [M+H]+ | 166.0648 | C 4 H 12 N 3 O 2 S + | < 2.0 | Protonated Molecule |

| Fragment 1 | 149.0380 | C 4 H 9 N 2 O 2 S + | < 3.0 | Loss of NH 3 (-17 Da) |

| Fragment 2 | 86.0965 | C 4 H 10 N + | < 3.0 | Loss of SO 2 NH 2 (-79 Da) |

Expertise & Causality: Electrospray ionization (ESI) in positive mode readily protonates the most basic site of the molecule—the primary aliphatic amine at C3—yielding a robust [M+H]+ precursor ion. Upon collision-induced dissociation (CID), the molecule undergoes fragmentation governed by carbocation stability. The primary loss is the neutral elimination of ammonia (-17 Da) to form a stabilized tertiary carbocation at C3. A secondary, higher-energy pathway involves the cleavage of the S-N bond, expelling the sulfonamide radical/neutral and leaving the highly characteristic azetidinium core at m/z 86.0965 [4].

Standardized Analytical Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition:

Protocol 1: Quantitative NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of 99.9% DMSO- d6 .

-

Internal Validation: Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm as an internal standard. The residual DMSO pentet must align exactly at 2.50 ppm.

-

Acquisition Parameters: Use a relaxation delay ( D1 ) of at least 5 seconds to ensure complete relaxation of the quaternary C3 carbon for accurate 13 C integration.

-

Causality Check: Run a D 2 O shake experiment (add 1 drop of D 2 O, shake, and re-run 1 H NMR). The peaks at 2.65 ppm and 6.95 ppm must disappear, validating their assignment as exchangeable N-H protons.

Protocol 2: ATR FT-IR Background Subtraction

-

System Blank: Before loading the sample, acquire a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution). This self-validates the cleanliness of the optical path and subtracts atmospheric H 2 O and CO 2 .

-

Sample Acquisition: Apply the solid powder directly to the crystal. Apply uniform pressure using the anvil.

-

Validation: Ensure the baseline transmittance is >95% in non-absorbing regions. A sloping baseline indicates poor crystal contact or excessive particle size.

Protocol 3: LC-MS/MS Calibration & Carryover Prevention

-

Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF mass analyzer, ensuring mass accuracy < 2.0 ppm.

-

Blank Injection: Inject a solvent blank (50:50 Water:Acetonitrile + 0.1% Formic Acid) before the sample. The extracted ion chromatogram (EIC) for m/z 166.0645 must show zero counts, validating the absence of system carryover.

-

Sample Run: Inject 1 μ L of a 1 μ g/mL sample solution. Isolate the 166.06 m/z precursor and apply a collision energy ramp (10-30 eV) to generate the MS/MS spectra.

Multi-Modal Validation Workflow

Structural elucidation is never reliant on a single data stream. The trustworthiness of the characterization relies on the orthogonal intersection of NMR, IR, and MS data.

Multi-modal spectroscopic validation workflow ensuring structural integrity and purity.

References

- Source: United States Patent Application Publication (US20200399273A1)

-

Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews (American Chemical Society) URL: [Link]

-

Title: Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

-

Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB Digital Library URL: [Link]

A Technical Guide to the Synthesis of Novel Azetidine Sulfonamide Derivatives

This guide provides an in-depth exploration of the synthesis of novel azetidine sulfonamide derivatives, a class of compounds of significant interest in contemporary drug discovery. The fusion of the strained azetidine ring with the versatile sulfonamide moiety offers a unique chemical space for the development of new therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational principles and advanced synthetic strategies.

Introduction: The Rationale for Azetidine Sulfonamides in Medicinal Chemistry

The confluence of the azetidine and sulfonamide functionalities in a single molecular entity is a deliberate strategy rooted in the principles of medicinal chemistry, particularly bioisosterism.[1][2][3] The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting antibacterial, antiviral, diuretic, and anticancer properties, among others.[4][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in drug design.[6]

Azetidines, as saturated four-membered nitrogen heterocycles, are considered "privileged scaffolds." Their inherent ring strain of approximately 25.4 kcal/mol endows them with unique reactivity and conformational rigidity compared to their five- and six-membered counterparts.[7][8] This rigidity can lead to a more defined orientation of substituents, which is often beneficial for specific interactions with biological targets. Furthermore, the azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic structures, offering improvements in physicochemical properties such as solubility and metabolic stability.[1][9]

The combination of these two moieties, therefore, presents an opportunity to create novel chemical entities with potentially enhanced biological activity, selectivity, and pharmacokinetic profiles.

Core Synthetic Strategies: A Convergent Approach

The synthesis of azetidine sulfonamide derivatives can be broadly approached through two convergent strategies:

-

Strategy A: Formation of the azetidine ring on a sulfonamide-containing precursor.

-

Strategy B: Introduction of the sulfonamide group onto a pre-formed azetidine core.

The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the compatibility of functional groups with the planned reaction conditions.

Synthesis of the Azetidine Ring: Key Methodologies

The construction of the strained azetidine ring is a non-trivial synthetic challenge.[10] Several methods have been developed, with varying degrees of generality and functional group tolerance.[7][8]

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful and widely used method for the synthesis of four-membered rings. In the context of azetidine synthesis, several variations are particularly relevant.

The Staudinger cycloaddition, the reaction of a ketene with an imine, is a classic and versatile method for the synthesis of β-lactams (azetidin-2-ones).[11][12][13] These can then be reduced to the corresponding azetidines. The reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate.[13]

The imine component can be pre-functionalized with a sulfonamide group or a precursor, allowing for the direct construction of the target scaffold.

Diagram 1: The Staudinger Cycloaddition for Azetidinone Synthesis

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Synthesis of the Sulfonamide Moiety

The sulfonamide group is typically formed by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. [4][5][14]This is a robust and widely applicable method.

Sulfonylation of Amines

The reaction of an amine with a sulfonyl chloride is the most direct method for sulfonamide synthesis. [4]The choice of base (e.g., triethylamine, pyridine) and solvent is crucial for achieving high yields and purity.

For the synthesis of azetidine sulfonamides, this reaction can be applied in two ways:

-

Sulfonylation of a pre-formed azetidine: A primary or secondary azetidine is reacted with a sulfonyl chloride.

-

Sulfonylation of an amino precursor: An amine that will be used to construct the azetidine ring is first sulfonated.

Diagram 3: General Sulfonylation Reaction

Caption: The fundamental reaction for the synthesis of sulfonamides.

Experimental Protocols and Data

This section provides a representative, step-by-step protocol for the synthesis of a novel azetidine sulfonamide derivative, based on a convergent strategy involving the Staudinger cycloaddition.

Protocol: Synthesis of N-(1-(4-methylphenyl)-4-oxo-2-phenylazetidin-3-yl)benzenesulfonamide

This protocol is illustrative and may require optimization for specific substrates.

Step 1: Synthesis of the Imine (Schiff Base)

-

To a solution of benzaldehyde (1.0 eq) in anhydrous toluene (0.5 M), add p-toluidine (1.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to afford the pure imine.

Step 2: Staudinger Cycloaddition

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the imine from Step 1 (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzenesulfonylacetyl chloride (1.1 eq) in anhydrous DCM.

-

Add the benzenesulfonylacetyl chloride solution dropwise to the stirred imine solution over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(1-(4-methylphenyl)-4-oxo-2-phenylazetidin-3-yl)benzenesulfonamide.

Characterization Data

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Analysis | Expected Observations |

| ¹H NMR | Characteristic peaks for the aromatic protons, the azetidine ring protons (with specific coupling constants for cis/trans isomers), and the methyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the azetidinone, aromatic carbons, and the carbons of the azetidine ring. |

| FT-IR | Strong absorption band for the β-lactam carbonyl group (typically ~1750-1780 cm⁻¹), and characteristic bands for the S=O stretching of the sulfonamide group (~1350 and ~1160 cm⁻¹). |

| HRMS | Accurate mass measurement to confirm the elemental composition. |

Mechanistic Considerations and Causality in Experimental Design

The successful synthesis of azetidine sulfonamides relies on a thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of experimental conditions.

-

Inert Atmosphere: The Staudinger cycloaddition is sensitive to moisture, as the acyl chloride and the imine can be hydrolyzed. [12]Therefore, conducting the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent the decomposition of starting materials and ensure high yields.

-

Slow Addition of Acyl Chloride: The ketene is highly reactive and prone to polymerization. [12]Generating the ketene in situ by slow, dropwise addition of the acyl chloride to the amine base ensures that its concentration remains low, minimizing side reactions and favoring the desired cycloaddition with the imine.

-

Temperature Control: The stereochemical outcome of the Staudinger cycloaddition can be temperature-dependent. [11]Conducting the initial addition at low temperatures (e.g., 0 °C) can enhance the diastereoselectivity of the reaction.

-

Choice of Base: A non-nucleophilic tertiary amine, such as triethylamine, is used to dehydrohalogenate the acyl chloride to form the ketene without competing in nucleophilic reactions. [4]

Conclusion and Future Directions

The synthesis of novel azetidine sulfonamide derivatives represents a promising avenue for the discovery of new therapeutic agents. The convergent synthetic strategies outlined in this guide, particularly those leveraging the power of cycloaddition reactions and robust sulfonylation methods, provide a solid foundation for accessing a wide range of structurally diverse compounds. Future research in this area will likely focus on the development of more enantioselective synthetic methods, the exploration of a broader range of substitution patterns, and the biological evaluation of these novel compounds against a variety of therapeutic targets.

References

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

-

Andresini, M., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(16), 6114. [Link]

- Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic organic photochemistry. CRC press.

- Saeed, A., Shah, S. A. A., & Khan, M. S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-222.

-

Verma, R. S. (2014). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. [Link]

- Goudreau, S. R., Marcoux, D., & Charette, A. B. (2009). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Journal of Organic Chemistry, 74(1), 470-473.

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

- Zask, A., & Ellestad, G. A. (2020). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.

-

Smith, C. J., & Regan, C. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-20. [Link]

-

Li, J., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Gentry, E. C., & Knowles, R. R. (2026). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. [Link]

-

Schneider, J., Blum, S. P., & Waldvogel, S. R. (2022). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [Link]

-

University of Birmingham. (2015). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

-

Al-Masri, M. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 3(4), FSO223. [Link]

- Kaur, N. (2023). Synthesis of azetidines by cycloaddition of imines to ketenes-I. In Synthesis of Azetidines from Imines by Cycloaddition Reactions (pp. 91-123). Elsevier.

-

International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

-

Chinthakindi, P. K., et al. (2017). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 60(16), 7085-7093. [Link]

-

Gnamm, C., & Bolm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. [Link]

- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.

-

Ombito, J. O., et al. (2026). Advances in the synthesis of azetidines: 2020-2025. ResearchGate. [Link]

-

Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]

-

Chinthakindi, P. K., et al. (2017). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. Semantic Scholar. [Link]

-

Leonori, D., & Aggarwal, V. K. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1234-1240. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Leonori, D., & Aggarwal, V. K. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Archives. [Link]

-

Kürti, L., & Ess, D. H. (2019). Methods for the synthesis of azetidines. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses Procedure. [Link]

-

Medeiros, M., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2585. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). synthesis, characterization and study biological screening of some new azetidinone derivatives from azo-sulphadiazine. ResearchGate. [Link]

-

Kern, N., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104-6107. [Link]

-

Desai, K. R., & Patel, R. B. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Journal of the Serbian Chemical Society, 75(12), 1649-1657. [Link]

-

Al-Juburi, S. A. R. (2020). Synthesis and characterization of some Azetidines derivatives. IOP Conference Series: Materials Science and Engineering, 870(1), 012134. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 6. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Enantioselective Synthesis of 3-Amino-3-Methylazetidine Derivatives: A Technical Guide for Advancing Drug Discovery

Abstract

The 3-amino-3-methylazetidine scaffold is a privileged structural motif in modern medicinal chemistry, offering a unique three-dimensional profile that can significantly enhance the pharmacological properties of drug candidates. Its rigid framework, coupled with a chiral quaternary center, provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of 3-amino-3-methylazetidine derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed experimental workflows, and offer field-proven insights into the practical application of these methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Amino-3-Methylazetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable bioisostere for more common ring systems like pyrrolidine and piperidine. Its constrained nature imparts a well-defined conformational rigidity, which can lead to a more favorable presentation of substituents for binding to biological targets. The incorporation of a 3-amino-3-methyl substitution pattern introduces a chiral quaternary stereocenter, further enhancing the structural complexity and potential for stereospecific interactions.

Derivatives of 3-amino-3-methylazetidine have shown promise in a range of therapeutic areas, including as modulators of central nervous system targets and as components of novel antibacterial agents. The ability to control the absolute stereochemistry at the C3 position is paramount, as different enantiomers often exhibit vastly different biological activities and safety profiles. This guide will focus on the key enantioselective strategies to access these valuable building blocks.

Core Synthetic Strategies: A Multi-pronged Approach

The enantioselective construction of the 3-amino-3-methylazetidine core presents a significant synthetic challenge, primarily due to the steric hindrance associated with the quaternary center. A successful synthesis must address both the formation of the strained azetidine ring and the stereoselective installation of the C3 substituents. We will explore three principal strategies:

-

Strategy A: Asymmetric Synthesis from Prochiral Azetidin-3-ones. This is arguably the most direct approach, involving the enantioselective addition of a nitrogen nucleophile to a pre-formed 3-methylazetidin-3-one precursor.

-

Strategy B: Diastereoselective Synthesis Utilizing Chiral Auxiliaries. This classic strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

-

Strategy C: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs). This innovative approach leverages the high ring strain of ABBs to drive the formation of functionalized azetidines.

Strategy A: Asymmetric Synthesis from Prochiral Azetidin-3-ones

This strategy hinges on the availability of a suitable N-protected 3-methylazetidin-3-one precursor. The key step is the subsequent enantioselective amination of the ketone.

Synthesis of the Key Precursor: N-Boc-3-Methylazetidin-3-one

A common and practical route to N-Boc-3-methylazetidin-3-one starts from commercially available N-Boc-azetidin-3-one.

-

Grignard Addition: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at -78 °C is added methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-3-hydroxy-3-methylazetidine.

-

Oxidation: The crude alcohol is dissolved in dichloromethane, and Dess-Martin periodinane (1.5 eq) is added portionwise at 0 °C. The reaction is stirred at room temperature until complete conversion is observed by TLC.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-3-methylazetidin-3-one.

Enantioselective Amination Methodologies

With the prochiral ketone in hand, the focus shifts to the enantioselective introduction of the amino group. The Asymmetric Strecker reaction is a powerful and well-established method for the synthesis of α-amino acids and can be adapted for this purpose.[1][2][3]

The organocatalytic asymmetric Strecker reaction offers a metal-free and often highly enantioselective route to α-aminonitriles, which can then be hydrolyzed to the corresponding amino acids or reduced to the corresponding diamines.[1] Chiral thiourea and phosphoric acid catalysts have proven to be particularly effective in this transformation.

Diagram: Proposed Organocatalytic Asymmetric Strecker Reaction

Caption: Proposed workflow for the enantioselective synthesis via an asymmetric Strecker reaction.

Chiral thiourea catalysts activate the imine electrophile through hydrogen bonding, while simultaneously orienting the cyanide nucleophile for a facial-selective attack. Chiral phosphoric acids act as Brønsted acids to protonate and activate the imine, with the chiral counterion environment dictating the stereochemical outcome. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and will likely require careful optimization for this specific substrate.

-

Imine Formation (in situ): To a solution of N-Boc-3-methylazetidin-3-one (1.0 eq) and a suitable amine (e.g., benzylamine, 1.1 eq) in an anhydrous solvent (e.g., toluene) is added a catalytic amount of a Brønsted acid (e.g., acetic acid). The mixture is heated to reflux with a Dean-Stark trap to remove water.

-

Cyanation: The reaction is cooled to the desired temperature (e.g., -20 °C), and the chiral organocatalyst (e.g., 1-5 mol%) is added. Trimethylsilyl cyanide (TMSCN, 1.5 eq) is then added dropwise. The reaction is stirred until completion.

-

Work-up and Reduction: The reaction is quenched and worked up according to standard procedures. The resulting α-aminonitrile can be reduced to the corresponding diamine using a reducing agent such as lithium aluminum hydride (LiAlH4). Subsequent deprotection of the amine protecting groups yields the target 3-amino-3-methylazetidine.

| Parameter | Condition | Rationale |

| Catalyst | Chiral Thiourea or Phosphoric Acid | Provides the chiral environment for enantioselective cyanide addition. |

| Cyanide Source | TMSCN, KCN/18-crown-6 | TMSCN is a common, soluble source. KCN with a phase-transfer catalyst can also be used. |

| Solvent | Toluene, Dichloromethane | Aprotic solvents are generally preferred to avoid unwanted side reactions. |

| Temperature | -78 °C to room temperature | Lower temperatures often lead to higher enantioselectivity. |

Table 1: Key Parameters for the Asymmetric Strecker Reaction.

Strategy B: Diastereoselective Synthesis Utilizing Chiral Auxiliaries

This approach involves covalently attaching a chiral auxiliary to the azetidine precursor to control the stereochemistry of a subsequent reaction. The auxiliary is then removed in a later step. Evans' oxazolidinone auxiliaries are a prime example of this powerful strategy.

Diagram: Chiral Auxiliary-Directed Synthesis

Caption: Diastereoselective synthesis workflow using a chiral auxiliary.

Key Steps and Considerations

-

Coupling to the Chiral Auxiliary: N-protected azetidine-3-carboxylic acid is coupled to a chiral auxiliary, such as an Evans' oxazolidinone.

-

Diastereoselective α-Methylation: The enolate of the resulting imide is formed and then alkylated with a methylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

-

Conversion of the Carboxylic Acid Moiety to an Amine: The carboxylic acid functionality is then converted to an amino group. A Curtius rearrangement of an acyl azide intermediate is a common and effective method.

-

Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved under mild conditions to liberate the desired 3-amino-3-methylazetidine derivative.

This strategy offers excellent stereocontrol but requires a multi-step sequence.

Strategy C: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

This cutting-edge approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) as a thermodynamic driving force for the formation of functionalized azetidines.[4]

Synthesis of Chiral ABB Precursors

Chiral ABBs can be synthesized from readily available starting materials, such as chiral amino alcohols.

Diagram: Strain-Release Synthesis of Azetidines

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines [beilstein-journals.org]

- 4. semanticscholar.org [semanticscholar.org]

Synthesis and Application of 3-Amino-3-Methylazetidine Building Blocks: A Technical Guide

Executive Summary & Mechanistic Rationale

Azetidines, particularly orthogonally protected derivatives like tert-butyl 3-amino-3-methylazetidine-1-carboxylate, have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. Their unique conformational rigidity and compact sp³-rich geometry make them ideal bioisosteres for more complex, metabolically labile functional groups. For instance, in the development of SAM-competitive inhibitors for protein lysine methyltransferases (PKMTs) such as SMYD2, the azetidine core effectively replaces the highly polar ribose substructure of S-adenosylmethionine (SAM), significantly enhancing cell permeability while maintaining critical vector trajectories for target binding[2]. They are also pivotal in the synthesis of novel antimicrobial agents[3] and cyclin-dependent kinase 7 (CDK7) inhibitors[4].

The synthesis of 3-amino-3-methylazetidines is notoriously challenging due to the high ring strain (~26 kcal/mol) associated with the four-membered heterocycle. Retrosynthetically, the most robust, scalable route avoids direct functionalization of pre-formed azetidines, which often leads to ring-opening. Instead, the strategy relies on the de novo construction of the azetidine ring via a 4-exo-tet cyclization of an epichlorohydrin derivative with a sterically demanding primary amine[3].

The causality behind this specific choice of reagents is rooted in thermodynamics and steric control:

-

Steric Shielding: Using diphenylmethylamine (benzhydrylamine) provides massive steric bulk, which suppresses intermolecular dimerization and forces the intramolecular 4-exo-tet cyclization.

-

Leaving Group Tuning: The tertiary hydroxyl group formed post-cyclization is a poor leaving group. It must be converted into a highly reactive mesylate to facilitate the subsequent nucleophilic substitution with ammonia.

-

Orthogonal Protection: The benzhydryl group is selectively removed via palladium-catalyzed hydrogenolysis, allowing for the installation of a Boc group on the secondary ring nitrogen, yielding a building block ready for divergent library synthesis[1].

Synthetic Workflow Visualization

Synthetic workflow for 1-Boc-3-amino-3-methylazetidine building blocks.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. A reaction is only considered complete when specific In-Process Control (IPC) metrics are met, preventing the carryover of impurities that could poison downstream catalysts.

Step 1: Synthesis of 1-Chloro-2,3-epoxy-2-methylpropane

Rationale: N-bromosuccinimide (NBS) generates a transient bromohydrin, which undergoes an intramolecular S_N2 displacement upon the addition of sodium hydroxide to yield the epoxide[3].

-

Suspend methallyl chloride (3.0 mol) in 1.5 L of deionized water under vigorous stirring at ambient temperature.

-

Portion-wise, add NBS (3.0 mol). Stir the suspension for 16 hours.

-

Cool the reactor to 10 °C. Slowly add 50% aqueous NaOH (3.0 mol) at a rate that maintains the internal temperature at ~25 °C.

-

Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation (IPC): Analyze via ¹H-NMR. The protocol is validated when the characteristic alkene proton signals (δ 4.9–5.0 ppm) completely disappear, replaced by epoxide ring protons.

Step 2: 4-exo-tet Cyclization to 1-Benzhydryl-3-hydroxy-3-methylazetidine

Rationale: Methanol acts as a protic solvent to stabilize the leaving chloride ion. Extended reflux is required to overcome the high activation energy of forming the strained four-membered ring[3].

-

Dissolve diphenylmethylamine (117.3 mmol) in 50 mL of methanol.

-

Add 1-chloro-2,3-epoxy-2-methylpropane (117.3 mmol) to the solution.

-

Stir the mixture at room temperature for 3 days, followed by refluxing for an additional 3 days.

-

Evaporate the methanol under reduced pressure. Wash the resulting solid with acetone and filter to isolate the hydrochloride salt.

-

Validation (IPC): Perform LC-MS analysis. The step is validated when a predominant peak at m/z 254.1[M+H]⁺ is observed, confirming successful cyclization without dimerization.

Step 3: Activation and Amination

Rationale: The tertiary alcohol is highly sterically hindered and a poor leaving group. Mesylation activates it. Subsequent amination requires a sealed environment (autoclave) to maintain a high concentration of ammonia at 80 °C, driving the equilibrium toward the aminated product[3].

-

Activation: Dissolve 1-benzhydryl-3-hydroxy-3-methylazetidine in DCM with triethylamine (1.5 eq). Cool to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours, wash with water, dry, and concentrate to yield the mesylate.

-

Amination: Dissolve the crude mesylate (43.4 mmol) in 100 mL of a saturated ammonia solution in dioxane.

-

Seal the reaction vessel and heat to 75–80 °C for 20 hours.

-

Evaporate to dryness, acidify with acetic acid, extract with DCM, dry, and evaporate to yield 1-benzhydryl-3-amino-3-methylazetidine.

-

Validation (IPC): The mesylate intermediate must be used immediately due to instability. Final amination is validated via LC-MS showing complete consumption of the mesylate and appearance of m/z 253.2 [M+H]⁺.

Step 4: Hydrogenolysis and Orthogonal Protection

Rationale: Pearlman’s catalyst (Pd(OH)₂) is strictly required here; standard Pd/C is often poisoned by the primary amine or is insufficiently active to cleave the bulky benzhydryl group. Boc-anhydride selectively protects the secondary ring nitrogen due to the higher steric hindrance at the tertiary carbon bearing the primary amine[3],[1].

-

Dissolve 1-benzhydryl-3-amino-3-methylazetidine dihydrochloride (31 mmol) in 120 mL of methanol.

-

Add 20% w/w Pd(OH)₂/C (2 g).

-

Stir under hydrogen pressure (15.2 × 10⁵ Pa) for 12 hours. Filter through Celite to remove the catalyst.

-

To the filtrate, add triethylamine (2.5 eq) and Boc₂O (1.05 eq). Stir at room temperature for 4 hours.

-

Concentrate and purify via silica gel chromatography to yield tert-butyl 3-amino-3-methylazetidine-1-carboxylate.

-

Validation (IPC): ¹H-NMR must show the disappearance of the aromatic benzhydryl protons (δ 7.0–7.5 ppm) and the appearance of a strong singlet at δ ~1.40 ppm (9H, Boc group).

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and critical validation metrics for the synthesis of 3-amino-3-methylazetidine building blocks, ensuring reproducibility across scale-up campaigns.

| Step | Chemical Transformation | Expected Yield (%) | Purity Target | Critical IPC Validation Metric |

| 1 | Epoxidation | 85–90 | >95% (GC-MS) | Disappearance of alkene δ 4.9 ppm |

| 2 | 4-exo-tet Cyclization | 85 | >98% (LC-MS) | Mass [M+H]⁺ = 254.1 |

| 3 | Mesylation & Amination | 73 | >95% (LC-MS) | Mass [M+H]⁺ = 253.2 |

| 4 | Hydrogenolysis & Protection | 78 | >99% (NMR) | Mass [M+H]⁺ = 187.1 |

Note: Yields are based on optimized process chemistry parameters. Deviations of >5% in Step 2 typically indicate insufficient reflux time or trace water in the methanol solvent.

References

- EP0406112B1 - 1-Benzhydrylazetidines, their preparation and their use as intermediates for the preparation of compounds with antimicrobial activity Source: Google Patents URL

- Selective, Small-Molecule Co-Factor Binding Site Inhibition of a Su(var)

- US20240109912A1 - Tricyclic pyrimidines as cyclin-dependent kinase 7 (cdk7)

- CAS 1158758-77-0 3-Amino-1-Boc-3-methyl-azetidine Source: Alfa Chemistry / American Chemical Suppliers URL

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP0406112B1 - 1-Benzhydrylazetidines, their preparation and their use as intermediates for the preparation of compounds with antimicrobial activity - Google Patents [patents.google.com]

- 4. US20240109912A1 - Tricyclic pyrimidines as cyclin-dependent kinase 7 (cdk7) inhibitors - Google Patents [patents.google.com]

Theoretical and Computational Studies of Azetidine Sulfonamides: A Paradigm Shift in Bioisosteric Drug Design

Executive Summary

The incorporation of four-membered heterocycles into drug-like scaffolds has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Specifically, azetidine sulfonamides offer a compelling bioisosteric alternative to larger, more lipophilic rings like pyrrolidines and piperidines. However, the unique geometric constraints, ring puckering dynamics, and electronic properties of the azetidine-sulfonamide linkage demand rigorous theoretical and computational profiling. This guide provides an in-depth framework for the computational evaluation of azetidine sulfonamides, detailing the causality behind quantum mechanical (QM) choices, molecular dynamics (MD) protocols, and structure-activity relationship (SAR) predictions.

The Physicochemical Rationale: Why Azetidine Sulfonamides?

In drug discovery, managing lipophilicity (LogP) and topological polar surface area (TPSA) is critical for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. As highlighted in comparative analyses of sulfonylamides[1], reducing the ring size from piperidine to azetidine fundamentally alters the molecule's physicochemical landscape.

The smaller, more rigid azetidine ring imparts greater polarity and higher aqueous solubility compared to its larger counterparts[1]. Furthermore, the strong electron-withdrawing nature of the sulfonamide group significantly depresses the pKa of the adjacent azetidine nitrogen, impacting the ionization state at physiological pH.

Table 1: Comparative Physicochemical and Conformational Profiling of Saturated N-Heterocyclic Sulfonamides

| Scaffold | Ring Size | Relative Lipophilicity (LogP Shift) | Aqueous Solubility | Conformational Flexibility | Typical pKa (Conjugate Acid) |

| Azetidine Sulfonamide | 4-membered | Lowest (-0.8 to -1.2) | Highest | Restricted (Puckered, low barrier) | ~7.5 - 8.5 |

| Pyrrolidine Sulfonamide | 5-membered | Moderate (-0.4 to -0.6) | Moderate | Moderate (Envelope transitions) | ~8.5 - 9.5 |

| Piperidine Sulfonamide | 6-membered | Highest (Baseline) | Lowest | High (Chair/Boat interconversion) | ~9.5 - 10.5 |

Note: Quantitative shifts are representative of N-phenylsulfonyl derivatives. Actual values vary based on distal substitutions.

Quantum Mechanical (QM) Profiling: Capturing Conformational Dynamics

The conformational analysis of azetidines is notoriously complex. Unlike the well-defined chair conformations of six-membered rings, azetidines undergo rapid ring puckering and nitrogen inversion. Theoretical studies and Density Functional Theory (DFT) calculations reveal that the energy barrier for N-R inversion and ring puckering in azetidines is exceptionally low[2].

When coupled with a sulfonamide group, the geometry is further complicated by hyperconjugation and potential dipole-dipole interactions. Empirical force fields (like OPLS4 or AMBER) often fail to accurately parameterize the delicate balance of these stereoelectronic effects. Therefore, a robust DFT approach is mandatory.

Causality in Functional Selection

We select the M06-2X density functional for single-point energy evaluations rather than the traditional B3LYP. Why? B3LYP struggles to accurately model medium-range electron correlation and non-covalent intramolecular interactions. M06-2X, a highly parameterized meta-GGA functional, perfectly captures the hyperconjugative stabilization between the azetidine nitrogen lone pair and the strongly electron-withdrawing sulfonyl group, ensuring accurate energetic ranking of the puckered conformers.

Protocol 1: Self-Validating DFT Conformational Workflow

This protocol ensures that only true ground-state conformers are advanced to docking studies, eliminating artifacts caused by transition-state geometries.

-

Initial Conformational Search: Generate a conformational ensemble using Molecular Mechanics (OPLS4 force field) to broadly sample the potential energy surface (PES).

-

Geometry Optimization: Optimize the lowest-energy conformers (within a 5 kcal/mol window) at the B3LYP/6-31G(d) level of theory.

-

Vibrational Frequency Analysis (The Validation Gate): Compute the vibrational frequencies for all optimized geometries.

-

Self-Validation: If any imaginary frequencies (negative values) are detected, the geometry is a transition state (e.g., the planar transition state of azetidine inversion). The protocol must automatically displace the coordinates along the imaginary normal mode and re-optimize until zero imaginary frequencies are achieved.

-

-

High-Level Single-Point Energy: Calculate the final electronic energies using M06-2X/6-311++G(d,p) coupled with an implicit Solvation Model based on Density (SMD) to simulate aqueous environments.

-

Boltzmann Weighting: Calculate the fractional population of each conformer at 298.15 K.

Figure 1: Self-validating DFT workflow for azetidine sulfonamide conformational analysis.

Molecular Docking and Target Engagement

The structural rigidity of the azetidine ring drastically alters the exit vectors of attached substituents compared to piperidines. This can have profound effects on target engagement.

Case Study 1: The Entropic Penalty in NAAA Inhibitors In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, researchers attempted a ring contraction from a piperidine sulfonamide to an azetidine sulfonamide[3]. Advanced docking protocols revealed that this contraction resulted in a complete loss of enzyme inhibition. The theoretical explanation lies in the vectorality: the restricted puckering of the azetidine ring altered the spatial trajectory of the sulfonamide oxygen atoms, preventing them from forming critical hydrogen bonds in the NAAA active site, while acyclic variants suffered from massive entropic penalties upon binding[3].

Case Study 2: Stabilizing the DFG Motif in PI3Kδ Conversely, azetidine sulfonamides excel when rigid vectorality is required. In the design of PI3Kδ inhibitors, an azetidine-imidazole sulfonamide bridge was utilized to successfully stabilize the kinase's DFG motif in its inactive conformation[4]. Molecular docking confirmed that the restricted conformation of the azetidine precisely positioned the sulfonamide oxygens to coordinate the backbone amides, demonstrating reversible, high-affinity binding to the ATP pocket[4].

Protocol 2: Induced-Fit Docking (IFD) & MD Pipeline

To accurately predict these vector-dependent interactions, standard rigid-receptor docking is insufficient. An Induced-Fit Docking (IFD) approach coupled with Molecular Dynamics (MD) is required.

-

Target Preparation: Assign protonation states to the receptor at pH 7.4 using empirical pKa predictors (e.g., PROPKA). Optimize the hydrogen bond network.

-

Ligand Preparation: Generate the 3D coordinates of the azetidine sulfonamide using the lowest-energy conformers derived from the DFT workflow (Protocol 1).

-

Induced-Fit Docking: Perform docking while allowing receptor side-chains within 5.0 Å of the azetidine core to remain flexible. This accounts for the localized induced fit required to accommodate the dense sulfonamide oxygen atoms.

-

MD Simulation (100 ns): Solvate the top-ranked IFD complex in a TIP3P water box. Neutralize with counter-ions. Run a 100 ns simulation in the NPT ensemble (300 K, 1 atm) using the Desmond or GROMACS engines.

-

MM/GBSA Calculation: Extract frames from the final 20 ns of the stable MD trajectory to calculate the binding free energy (ΔG_bind) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

Figure 2: Integrated Induced-Fit Docking and Molecular Dynamics pipeline for target engagement.

Conclusion & Future Directions

The integration of azetidine sulfonamides into medicinal chemistry pipelines represents a sophisticated approach to modulating physicochemical properties—specifically lowering lipophilicity while maintaining metabolic stability[5]. However, the success of this bioisosteric replacement hinges entirely on understanding the spatial and electronic constraints of the four-membered ring.

By employing self-validating DFT workflows to map the puckering dynamics and utilizing Induced-Fit Docking paired with MD simulations, drug development professionals can accurately predict whether an azetidine contraction will yield a highly potent kinase inhibitor[4] or result in a complete loss of target affinity[3]. As computational hardware accelerates, the routine use of QM/MM hybrid simulations will further demystify the complex stereoelectronics of these highly strained, yet immensely valuable, pharmacophores.

References

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS)[Link][5]

-

Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines National Institutes of Health (NIH) / PMC[Link][2]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration ACS Publications[Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one (2034388-84-4) for sale [vulcanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Physicochemical Profiling of 3-Amino-3-methylazetidine-1-sulfonamide

Executive Summary

In modern drug discovery, the push for higher fraction sp3 ( Fsp3 ) character has led to the widespread adoption of saturated heterocyclic building blocks. 3-Amino-3-methylazetidine-1-sulfonamide is a highly polar, rigid scaffold frequently utilized in the design of kinase inhibitors and ion channel modulators, such as Nav1.7 inhibitors[1]. Typically handled as a trifluoroacetic acid (TFA) salt (CAS No.: 2913278-80-3)[2], understanding its exact physicochemical properties—specifically its acid dissociation constant ( pKa ) and thermodynamic solubility—is critical for predicting its pharmacokinetic behavior, membrane permeability, and formulation viability.

This whitepaper provides a comprehensive analysis of the electronic effects governing its pKa , presents its expected solubility profile, and outlines the self-validating experimental protocols required to measure these parameters accurately.

Molecular Architecture & Electronic Effects (Causality of pKa )

The molecule features a four-membered azetidine ring, which provides conformational rigidity while maintaining a low molecular weight. The acid-base profile of 3-Amino-3-methylazetidine-1-sulfonamide is governed by two distinct ionizable centers:

-

The Primary Amine (C3 Position): This is the principal basic center. In an unfunctionalized aliphatic system, a primary amine typically exhibits a pKa of ~10. However, the azetidine ring itself is electron-withdrawing. For the related Boc-protected analog, tert-butyl 3-amino-3-methylazetidine-1-carboxylate, the predicted pKa drops to 8.29 ± 0.20[3].

-

The Sulfonamide Group (N1 Position): Replacing the Boc group with a sulfonamide ( −SO2NH2 ) introduces a significantly stronger inductive electron-withdrawing effect ( −I ). The sulfonyl group pulls electron density through the sigma-bond framework of the azetidine ring. This inductive transmission stabilizes the free base form of the amine, further reducing its basicity[4]. Consequently, the pKa of the C3-amine is shifted down to approximately 7.5–7.8.

-

The Sulfonamide Proton: The sulfonamide nitrogen possesses a weakly acidic proton. Typical primary sulfonamides exhibit a pKa in the range of 10.0 to 10.5[5].

Logical relationship of inductive electron withdrawal lowering the primary amine pKa.

Physicochemical Profiling: Data Presentation

Because of its low molecular weight (165.21 g/mol as a free base) and the presence of multiple hydrogen bond donors and acceptors, 3-Amino-3-methylazetidine-1-sulfonamide is highly polar. Its predicted LogP is negative, indicating strong hydrophilicity.

Table 1: Structural and Acid-Base Properties

| Parameter | Value / Estimate | Causality / Note |

| Molecular Weight | 165.21 g/mol (Free Base) | Highly efficient ligand efficiency metric. |

| pKa1 (Primary Amine) | ~7.5 - 7.8 | Lowered by N1-sulfonamide inductive effect[4]. |

| pKa2 (Sulfonamide) | ~10.0 - 10.5 | Weakly acidic proton[5]. |

| LogP (Predicted) | -1.2 to -0.5 | Highly polar, poor passive membrane permeability. |

Table 2: Thermodynamic Solubility Profile

| Solvent System | Expected Solubility | Phase State |

| Water (pH 2.0) | > 50 mg/mL | Amine fully protonated; highly soluble TFA salt[2]. |

| PBS Buffer (pH 7.4) | > 30 mg/mL | Mixed ionization state; strong ion-dipole interactions. |

| DMSO | > 100 mg/mL | Excellent solvation of polar organic compounds. |

| Hexane / Heptane | < 0.1 mg/mL | Insufficient dielectric constant to break crystal lattice. |

Experimental Methodologies

To transition from theoretical predictions to empirical data, rigorous, self-validating experimental workflows must be employed.

Potentiometric pKa Determination

Causality of Protocol Design: Potentiometry is the gold standard for pKa determination. By performing the titration in a 0.15 M KCl background electrolyte, we fix the ionic strength of the solution. This ensures that the activity coefficients of the protonated and deprotonated species remain constant throughout the pH sweep, mimicking physiological osmolarity and yielding a highly accurate mixed-constant pKa .

Step-by-Step Protocol:

-

Electrode Calibration (Self-Validation Step): Titrate a blank solution of 0.15 M KCl with standardized 0.5 M KOH. This validates the Nernstian response of the glass electrode and accounts for any carbonate contamination in the base.

-

Sample Preparation: Dissolve 2-3 mg of 3-Amino-3-methylazetidine-1-sulfonamide TFA salt[2] in 10 mL of 0.15 M KCl.

-

Acidification: Drop the initial pH to 2.0 using 0.5 M HCl to ensure the primary amine is fully protonated.

-

Alkalimetric Titration: Titrate the sample with 0.5 M KOH from pH 2.0 to 11.0 under a nitrogen atmosphere (to prevent CO2 absorption).

-

Data Analysis: Plot the Bjerrum formation function ( nˉ vs. pH). The pKa values are extracted via non-linear regression at the half-equivalence points.

Step-by-step self-validating workflow for potentiometric pKa determination.

Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality of Protocol Design: Kinetic solubility methods (e.g., solvent-shift nephelometry) often overestimate solubility due to the formation of metastable supersaturated states. For rigorous drug development, thermodynamic solubility is required. By introducing excess solid and allowing a 24-hour equilibration, the system overcomes the activation energy barrier for crystallization, yielding the true equilibrium chemical potential of the lowest-energy crystalline lattice.

Step-by-Step Protocol:

-

Equilibration: Add an excess of solid 3-Amino-3-methylazetidine-1-sulfonamide (~50 mg) to 1 mL of target solvent (e.g., pH 7.4 Phosphate Buffered Saline).

-

Agitation: Seal the vial and agitate on an orbital shaker at 37°C for 24 hours.

-

Phase Separation (Self-Validation Step): Centrifuge the suspension at 15,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: This guarantees the removal of undissolved micro-particulates that would artificially inflate the downstream UV/HPLC absorbance readings.

-

Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV against a pre-established 5-point calibration curve.

References

- Title: 3-amino-3-methylazetidine-1-sulfonamide; trifluoroacetic acid Source: Sigma-Aldrich URL

- Title: tert-Butyl 3-amino-3-methylazetidine-1-carboxylate Source: Acros Pharmatech URL

- Title: Discovery of Acyl-sulfonamide Nav1.

- Title: Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method Source: Journal of Chemical & Engineering Data - ACS Publications URL

- Source: PMC (PubMed Central)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 9926 | Sigma-Aldrich [sigmaaldrich.com]

- 3. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 3-Amino-3-methylazetidine-1-sulfonamide

Introduction: A Novel Scaffold for Drug Discovery

The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic agents. 3-Amino-3-methylazetidine-1-sulfonamide is a novel chemical entity that strategically combines the desirable attributes of a sulfonamide group with a 3,3-disubstituted azetidine ring. The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, known for its ability to act as a bioisostere for other functional groups and its role in inhibiting various enzymes, notably carbonic anhydrases.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery for its capacity to impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and conformational rigidity.[2][3]

The 3,3-disubstitution on the azetidine ring, featuring both an amino and a methyl group, introduces a chiral center and a fixed three-dimensional geometry. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4] The primary amino group offers a versatile handle for further chemical modification or can act as a key interaction point within a protein binding pocket.

This application note provides detailed protocols for the high-throughput screening (HTS) of 3-Amino-3-methylazetidine-1-sulfonamide to explore its therapeutic potential. The proposed assays are logically derived from the structural components of the molecule and target areas where sulfonamide and azetidine derivatives have shown significant promise.

Structural Rationale for High-Throughput Screening Targets

The selection of initial screening targets for 3-Amino-3-methylazetidine-1-sulfonamide is guided by a structure-activity relationship (SAR) analysis of its constituent parts:

-

Sulfonamide Moiety: This functional group is a classic zinc-binding group, making enzymes that utilize a zinc cofactor prime targets. Carbonic anhydrases (CAs) are a key family of such enzymes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and oncology.[5]

-